(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine
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Overview
Description
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine is a chemical compound characterized by the presence of a chloro-substituted phenyl ring and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group under mild conditions . The chloro substituent can be introduced via electrophilic aromatic substitution reactions using chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[5-chloro-2-(trifluoromethoxy)phenyl]ethan-1-amine
- (1R)-1-[5-chloro-2-(methoxy)phenyl]ethan-1-amine
- (1R)-1-[5-chloro-2-(fluoromethoxy)phenyl]ethan-1-amine
Uniqueness
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are desirable for drug development.
Properties
Molecular Formula |
C9H10ClF2NO |
---|---|
Molecular Weight |
221.63 g/mol |
IUPAC Name |
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H10ClF2NO/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9H,13H2,1H3/t5-/m1/s1 |
InChI Key |
ZFMBWLIOBWVWSF-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)OC(F)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC(F)F)N |
Origin of Product |
United States |
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